

An In-depth Technical Guide to the Isomers of C₇H₅Cl₂NO

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Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

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The molecular formula C₇H₅Cl₂NO represents a range of isomeric compounds, primarily dichlorobenzamides and dichlorobenzonitriles. These compounds have garnered significant interest in various scientific fields due to their diverse biological activities, serving as herbicides, potential antimicrobial agents, and valuable intermediates in the synthesis of pharmaceuticals and other agrochemicals. This technical guide provides a comprehensive overview of the key isomers of C₇H₅Cl₂NO, focusing on their chemical properties, synthesis, and known mechanisms of action, with a particular emphasis on data and protocols relevant to research and development.

Isomers of C₇H₅Cl₂NO: A Comparative Overview

The primary isomers of C₇H₅Cl₂NO are dichlorobenzamides and dichlorobenzonitriles, with the position of the two chlorine atoms on the benzene ring dictating their specific properties and applications.

Dichlorobenzamide Isomers

Property	2,4-Dichlorobenzamide	2,5-Dichlorobenzamide	2,6-Dichlorobenzamide	3,5-Dichlorobenzamide
Molecular Weight (g/mol)	190.02	190.02	190.02	190.02
CAS Number	2447-79-2	5980-26-7	2008-58-4	5980-23-4
Melting Point (°C)	163	No data	195.0-204.0[1]	107-110[2]
Appearance	No data	No data	White to pale cream crystals or powder[1]	Colorless to white crystalline solid[2]
Solubility	No data	No data	No data	Almost insoluble in water; soluble in dichloromethane and ethanol[2]

Dichlorobenzonitrile Isomers

Property	2,3-Dichlorobenzonitrile	2,6-Dichlorobenzonitrile (Dichlobenil)	3,5-Dichlorobenzonitrile
Molecular Weight (g/mol)	172.01	172.01	172.01
CAS Number	6574-97-6	1194-65-6	6575-00-4
Melting Point (°C)	No data	143-146[3]	64-66[4]
Appearance	No data	White solid[5]	White solid[6]
Solubility in Water	No data	10 ppm at 25°C[7]	Almost insoluble

Experimental Protocols

Detailed methodologies for the synthesis and analysis of C₇H₅Cl₂NO isomers are crucial for their application in research and development.

Synthesis of 3,5-Dichlorobenzamide

This protocol describes the synthesis of 3,5-dichlorobenzamide from 3,5-dichlorobenzoic acid.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

- Materials: 3,5-dichlorobenzoic acid, thionyl chloride, pyridine, hexane.
- Procedure:
 - To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.
 - Reflux the mixture for 20 hours.
 - Remove the excess thionyl chloride by distillation.
 - Add dry hexane to the residue and filter out any insoluble matter.
 - Remove the hexane under reduced pressure to yield 3,5-dichlorobenzoyl chloride.[\[1\]](#)

Step 2: Amidation of 3,5-Dichlorobenzoyl Chloride

- Materials: 3,5-dichlorobenzoyl chloride, ammonia source (e.g., ammonium hydroxide), solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve the 3,5-dichlorobenzoyl chloride in a suitable organic solvent.
 - Slowly add an aqueous solution of ammonia while stirring vigorously.
 - Continue stirring until the reaction is complete (monitor by TLC).
 - Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Evaporate the solvent to obtain crude 3,5-dichlorobenzamide, which can be further purified by recrystallization.

Synthesis of 2,6-Dichlorobenzamide Derivatives for Antimicrobial Screening

This protocol outlines a general method for synthesizing N-substituted 2,6-dichlorobenzamide derivatives.

- Materials: 2,6-dichlorobenzoyl chloride, primary or secondary amine (e.g., ethylene diamine, isopropyl amine), 1 N NaOH, ethanol.
- Procedure:
 - Dissolve the desired amine (e.g., ethylene diamine or isopropyl amine) in ethanolic 1 N NaOH.
 - To this solution, add 2,6-dichlorobenzoyl chloride.
 - The product will precipitate out of the solution.
 - Collect the product by filtration and wash with a suitable solvent.^[8]

Analytical Method for 2,6-Dichlorobenzamide in Water Samples

This protocol describes the determination of 2,6-dichlorobenzamide (BAM) in water using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).^[9]

Step 1: Sample Preparation (Solid-Phase Extraction)

- Materials: Water sample, hydrochloric acid, C18 SPE cartridge, methanol, acidified deionized water, elution solvent (e.g., ethyl acetate).
- Procedure:
 - Collect water samples in clean glass bottles.

- Acidify the water sample to a pH of 2-3 with hydrochloric acid.
- Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.
- Pass the acidified water sample through the conditioned SPE cartridge.
- Wash the cartridge with acidified deionized water.
- Elute the retained BAM with a suitable organic solvent.[9]

Step 2: GC-MS Analysis

- Instrumentation: Agilent 6890 GC with a 5973 MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 70°C (hold for 2 minutes), then ramp to 280°C at 10°C/min (hold for 5 minutes).
- Carrier Gas: Helium at 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for BAM (e.g., m/z 189, 191, 154).[9]

Signaling Pathways and Mechanisms of Action

The biological activity of C₇H₅Cl₂NO isomers is closely linked to their interaction with specific molecular targets and pathways.

Herbicidal Action of 2,6-Dichlorobenzonitrile (Dichlobenil)

2,6-Dichlorobenzonitrile, commercially known as dichlobenil, is a potent pre-emergent herbicide. Its primary mechanism of action is the inhibition of cellulose biosynthesis in plants.

[10] This disruption of cell wall formation is particularly effective against germinating seeds.

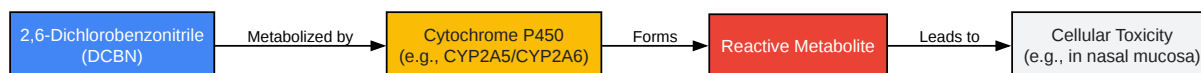


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Caption: Herbicidal mechanism of 2,6-dichlorobenzonitrile.

Metabolic Activation of 2,6-Dichlorobenzonitrile

The toxicity of 2,6-dichlorobenzonitrile in mammals, particularly its observed nasal toxicity in rodents, is mediated by metabolic activation by cytochrome P450 enzymes. Specifically, CYP2A5 in mice (with human orthologs CYP2A6 and CYP2A13) is involved in this bioactivation.

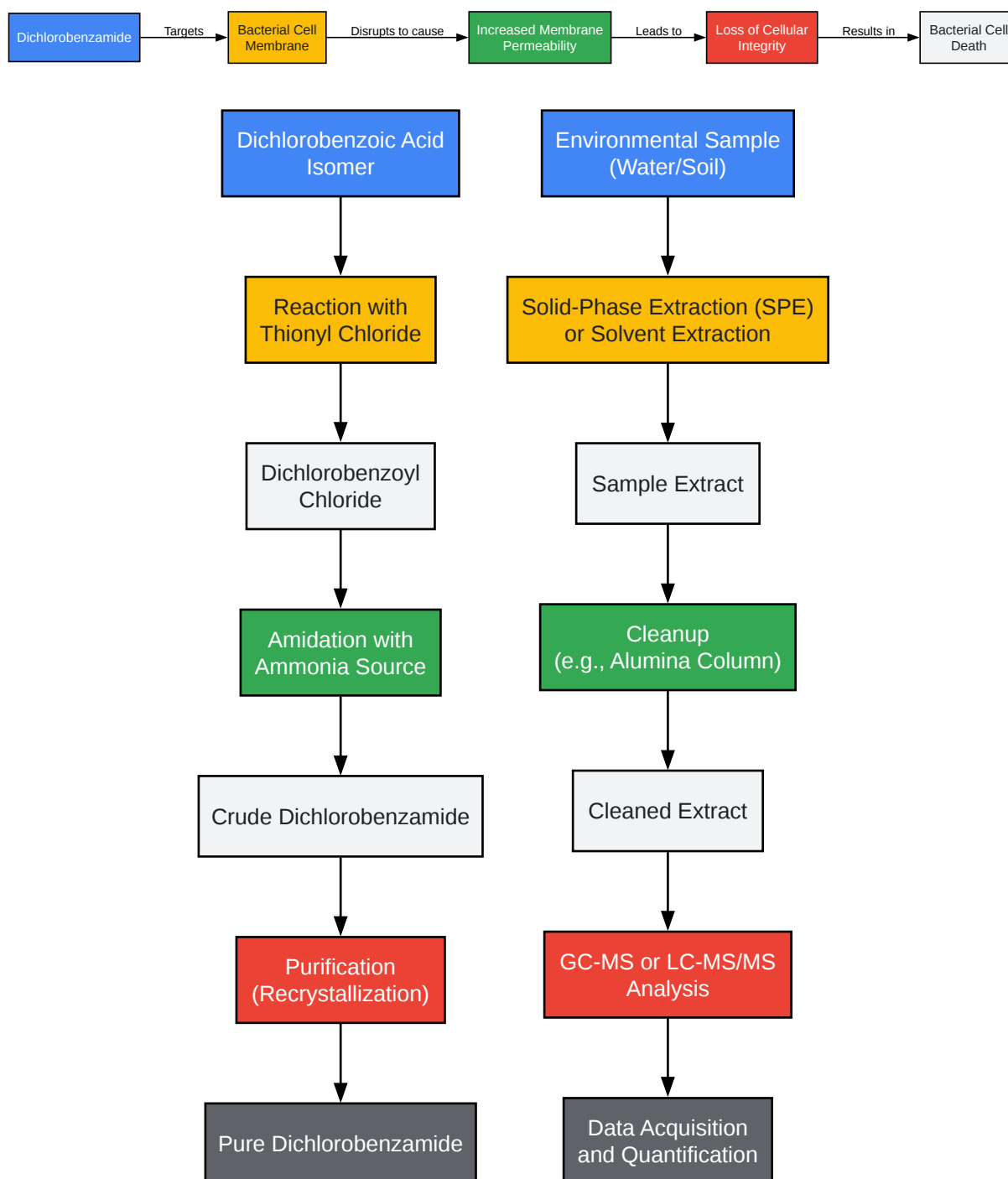


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Caption: Metabolic activation of 2,6-dichlorobenzonitrile.

Proposed Antimicrobial Mechanism of Dichlorobenzamides

While the specific signaling pathways for the antimicrobial activity of dichlorobenzamides are not yet fully elucidated, research on structurally similar benzamide derivatives suggests that they may target the bacterial cell membrane. This can lead to increased membrane permeability and disruption of cellular integrity.



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